molecular formula C18H21NO4S B4188297 3-(benzylsulfonyl)-N-(2-methoxy-5-methylphenyl)propanamide

3-(benzylsulfonyl)-N-(2-methoxy-5-methylphenyl)propanamide

Cat. No. B4188297
M. Wt: 347.4 g/mol
InChI Key: DQFGMLLHPDXOTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzylsulfonyl)-N-(2-methoxy-5-methylphenyl)propanamide, also known as BMS-986165, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases such as psoriasis, psoriatic arthritis, and lupus. It is a potent and selective inhibitor of the enzyme TYK2, which plays a key role in the signaling pathways that lead to the production of inflammatory cytokines.

Mechanism of Action

3-(benzylsulfonyl)-N-(2-methoxy-5-methylphenyl)propanamide works by inhibiting the enzyme TYK2, which is a key component of the signaling pathways that lead to the production of inflammatory cytokines. By blocking this enzyme, 3-(benzylsulfonyl)-N-(2-methoxy-5-methylphenyl)propanamide is able to reduce the production of cytokines such as IL-12, IL-23, and IFN-α, which are known to play a role in the development of autoimmune diseases.
Biochemical and Physiological Effects:
3-(benzylsulfonyl)-N-(2-methoxy-5-methylphenyl)propanamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce the levels of inflammatory cytokines in the blood and tissues of animals with autoimmune diseases. It has also been shown to reduce the infiltration of immune cells into affected tissues, and to reduce the severity of tissue damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(benzylsulfonyl)-N-(2-methoxy-5-methylphenyl)propanamide as a research tool is its specificity for TYK2. This allows researchers to study the role of this enzyme in the development of autoimmune diseases, and to test the efficacy of TYK2 inhibitors as potential treatments. However, one limitation of 3-(benzylsulfonyl)-N-(2-methoxy-5-methylphenyl)propanamide is that it is a relatively new compound, and there is still much to be learned about its pharmacokinetics and pharmacodynamics.

Future Directions

There are a number of potential future directions for research on 3-(benzylsulfonyl)-N-(2-methoxy-5-methylphenyl)propanamide. One area of interest is the development of combination therapies that target multiple pathways involved in the development of autoimmune diseases. Another area of interest is the study of the long-term safety and efficacy of 3-(benzylsulfonyl)-N-(2-methoxy-5-methylphenyl)propanamide in patients with autoimmune diseases. Finally, there is also interest in the development of TYK2 inhibitors for the treatment of other inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis.

Scientific Research Applications

3-(benzylsulfonyl)-N-(2-methoxy-5-methylphenyl)propanamide has been the subject of extensive scientific research due to its potential as a treatment for autoimmune diseases. In preclinical studies, it has been shown to be effective in reducing inflammation and improving symptoms in animal models of psoriasis and lupus. Clinical trials have also shown promising results, with significant improvements observed in patients with psoriasis and psoriatic arthritis.

properties

IUPAC Name

3-benzylsulfonyl-N-(2-methoxy-5-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-14-8-9-17(23-2)16(12-14)19-18(20)10-11-24(21,22)13-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFGMLLHPDXOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzylsulfonyl)-N-(2-methoxy-5-methylphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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